molecular formula C18H17FN2O B4136217 5-(3-fluorophenyl)-3-phenyl-1-propionyl-4,5-dihydro-1H-pyrazole

5-(3-fluorophenyl)-3-phenyl-1-propionyl-4,5-dihydro-1H-pyrazole

Cat. No.: B4136217
M. Wt: 296.3 g/mol
InChI Key: OJDHMRKKGZRWRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-fluorophenyl)-3-phenyl-1-propionyl-4,5-dihydro-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. It is also known as FPPP and is widely used in scientific research due to its potential therapeutic properties.

Mechanism of Action

The exact mechanism of action of 5-(3-fluorophenyl)-3-phenyl-1-propionyl-4,5-dihydro-1H-pyrazole is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins. Prostaglandins are responsible for inflammation, pain, and fever. By inhibiting their production, this compound can reduce inflammation, pain, and fever.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It can also inhibit the activity of nuclear factor kappa B, a transcription factor that is involved in the regulation of inflammation. In addition, it has been found to increase the levels of antioxidants such as superoxide dismutase and catalase, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(3-fluorophenyl)-3-phenyl-1-propionyl-4,5-dihydro-1H-pyrazole in lab experiments is its potential therapeutic properties. It can be used to study the mechanisms of inflammation, pain, and fever, as well as the potential use of pyrazoles in the treatment of various diseases. However, one of the limitations of using this compound is its potential toxicity. It can cause liver and kidney damage if used in high doses.

Future Directions

There are several future directions for the study of 5-(3-fluorophenyl)-3-phenyl-1-propionyl-4,5-dihydro-1H-pyrazole. One of the areas of research is the development of new pyrazole derivatives with improved therapeutic properties. Another area of research is the study of the potential use of this compound in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, the use of this compound in combination with other drugs for the treatment of cancer and infectious diseases is also an area of interest.

Scientific Research Applications

5-(3-fluorophenyl)-3-phenyl-1-propionyl-4,5-dihydro-1H-pyrazole has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects. It has also been investigated for its potential use in the treatment of cancer, neurological disorders, and infectious diseases.

Properties

IUPAC Name

1-[3-(3-fluorophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O/c1-2-18(22)21-17(14-9-6-10-15(19)11-14)12-16(20-21)13-7-4-3-5-8-13/h3-11,17H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJDHMRKKGZRWRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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